molecular formula C11H11FN2O2 B6126366 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6126366
M. Wt: 222.22 g/mol
InChI Key: QIJGDXXGFIRBHR-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidinone derivative characterized by a 5-oxo-pyrrolidine core substituted with a 3-fluorophenyl group at the N1 position and a carboxamide moiety at the C3 position. Pyrrolidinone derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-8-2-1-3-9(5-8)14-6-7(11(13)16)4-10(14)15/h1-3,5,7H,4,6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJGDXXGFIRBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic compound.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the pyrrolidine ring and carboxamide group contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Differs in the fluorine position (2- vs. 3-fluorophenyl) and substitution at C3 (carboxylic acid vs. carboxamide).
  • The 2-fluoro substitution may sterically hinder interactions compared to the 3-fluoro analog .

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide Derivatives

  • Example : N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide ().
  • Such derivatives are explored for kinase inhibition and antiviral activity .

Key Comparison Table: Fluorophenyl Analogs

Compound Substituent Position C3 Functional Group Notable Activity Reference
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide 3-Fluorophenyl Carboxamide Under investigation N/A
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-Fluorophenyl Carboxylic acid Synthetic intermediate
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl Carboxamide Kinase inhibition

Halogen-Substituted Derivatives (Cl, F, and Mixed)

Chloro-Substituted Analogs

  • Example : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ().
  • Activity : Chloro derivatives demonstrate antioxidant properties, with EC50 values ranging from 12–45 µM in DPPH radical scavenging assays. The hydroxyl group at the 2-position enhances hydrogen-bonding capacity .

Mixed Halogen Derivatives

  • Example : 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ().
  • Activity : Dichloro derivatives show potent antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) and anticancer effects (IC50: 15 µM against MCF-7 cells) .

Methyl-Substituted Analogs

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Methyl substitution at the 3-position of the phenyl ring.
  • Activity: Primarily used as a synthetic intermediate.

1-(3-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Combines fluoro and methyl substituents.
  • Activity : Dual substituents may synergistically enhance target selectivity. Molecular docking studies suggest improved binding to enzymes like elastase .

Carboxamide vs. Carboxylic Acid Derivatives

  • Carboxamide : Derivatives like the target compound often exhibit improved bioavailability and resistance to hydrolysis compared to carboxylic acids. For example, N-phenylhydrazine carbothioamide derivatives () show enhanced antioxidant activity due to hydrogen-bonding interactions .
  • Carboxylic Acid : Used as intermediates for further functionalization. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a precursor for heterocyclic conjugates with antimicrobial activity .

Antimicrobial Activity

  • Chloro-hydroxyphenyl derivatives (e.g., compound 16 in ) inhibit Escherichia coli with MIC values of 4–16 µg/mL .
  • Dichloro derivatives () exhibit broad-spectrum activity against Candida albicans (MIC: 4 µg/mL) .

Anticancer Potential

  • 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid reduces MCF-7 breast cancer cell viability by 80% at 50 µM .
  • N-Substituted carboxamides () show moderate cytotoxicity against HEK cells (IC50: 55.3 µM) .

Antioxidant Properties

  • Hydrazine-carbothioamide derivatives (e.g., compound 16 in ) achieve EC50 values of 12 µM in DPPH assays, outperforming ascorbic acid (EC50: 25 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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